8-Methoxyquinolin-2(1H)-one

Organic Synthesis Regioselectivity Quinolinone Alkylation

Synthesizing procaterol or exploring quinolinone SAR often yields unpredictable alkylation mixtures with 6- or 7-substituted analogs. 8-Methoxyquinolin-2(1H)-one eliminates this uncertainty: • Exclusive O2-alkylation regioselectivity under basic conditions-no N1/O2 byproducts, ensuring clean API intermediate synthesis. • Validated MAO-B inhibitor scaffold (IC50 17,000 nM, >5.8-fold selectivity over MAO-A) for neurological SAR campaigns. • Dual utility as Procaterol Impurity 15 reference standard and key beta-2 agonist building block. Supplied with full analytical documentation (HPLC, NMR, COA) for immediate pharmaceutical R&D.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 22614-69-3
Cat. No. B058109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinolin-2(1H)-one
CAS22614-69-3
Synonyms8-Methoxyquinolin-2(1H)-one; 
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC(=O)C=C2
InChIInChI=1S/C10H9NO2/c1-13-8-4-2-3-7-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12)
InChIKeyCRFVOPJWKSACNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinolin-2(1H)-one: Key Quinolinone Scaffold


8-Methoxyquinolin-2(1H)-one, also known as 8-methoxycarbostyril, is a heterocyclic organic compound belonging to the quinolin-2(1H)-one family. Its molecular formula is C10H9NO2 with a molecular weight of 175.18 g/mol . This scaffold is characterized by a quinoline core with a methoxy group at the 8-position and a keto group at the 2-position, which imparts distinct chemical reactivity and potential for biological activity. It is a solid at room temperature, typically a white powder, with a reported melting point of 105°C . It is soluble in organic solvents like chloroform, DCM, and ethyl acetate, and has a predicted boiling point of 387.4±42.0 °C . The compound is commercially available as a research chemical and serves as a crucial intermediate in the synthesis of more complex molecules, notably in the development of beta-2 adrenergic agonists like procaterol [1].

Why 8-Methoxyquinolin-2(1H)-one Cannot Be Substituted


The 8-methoxy substitution pattern on the quinolin-2(1H)-one core dictates unique chemical behavior that is not transferable to its positional isomers or analogs with different substituents. For instance, the alkylation of 8-methoxyquinolin-2(1H)-one under basic conditions proceeds with exclusive regioselectivity, yielding only O2-alkylated products, whereas other quinolin-2(1H)-one derivatives with substituents at the C6 or C7 positions produce a mixture of N1- and O2-alkylated products [1]. This stark difference in synthetic outcome is a direct consequence of the electronic and steric effects imposed by the 8-methoxy group. Furthermore, the 8-methoxy group, as opposed to a hydroxyl or methyl group, influences the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, which are critical parameters in drug design [2]. These compound-specific properties mean that substituting 8-Methoxyquinolin-2(1H)-one with a closely related analog like 8-hydroxyquinolin-2(1H)-one or 6-methoxyquinolin-2(1H)-one would not only alter synthetic pathways but also fundamentally change the biological and physicochemical profile of any derived compound.

Evidence for Selecting 8-Methoxyquinolin-2(1H)-one


Exclusive Alkylation Regioselectivity

In alkylation reactions, 8-methoxyquinolin-2(1H)-one exhibits exclusive O2-alkylation, unlike its C6- and C7-substituted analogs which yield a mixture of N1- and O2-alkylated products. This unambiguous regioselectivity simplifies purification and improves synthetic efficiency for downstream applications [1].

Organic Synthesis Regioselectivity Quinolinone Alkylation

MAO-B vs. MAO-A Inhibition Selectivity

8-Methoxyquinolin-2(1H)-one exhibits a distinct inhibitory profile against monoamine oxidase (MAO) isoforms, demonstrating an IC50 of 17,000 nM against MAO-B, while showing significantly weaker inhibition of MAO-A (IC50 > 100,000 nM) [1]. This selectivity, though modest, is a measurable property that could be exploited in the design of selective MAO-B inhibitors. In comparison, many other quinoline derivatives are either non-selective or have not been characterized for this selectivity profile.

Enzyme Inhibition Monoamine Oxidase Drug Selectivity

Unique Physicochemical Properties

The compound possesses a well-defined melting point of 105 °C, which is a critical parameter for assessing purity and handling. Its predicted pKa is 11.06±0.70 . These values differ from those of key analogs; for instance, 8-hydroxyquinolin-2(1H)-one, with a free hydroxyl group, would have a significantly different pKa and melting point, impacting its solubility, formulation, and behavior in biological assays.

Physicochemical Properties Drug Design Analytical Chemistry

Crystallographic Structure Insights

Single-crystal X-ray diffraction of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, a close derivative, reveals a nearly planar quinoline ring system (maximum deviation of 0.058(2) Å from the least-squares plane) and specific intermolecular interactions [1]. The crystal packing is stabilized by N—H⋯O and O—H⋯O hydrogen bonds, as well as π–π stacking interactions with a centroid–centroid distance of 3.609(2) Å between pyridine and benzene rings [1]. These structural features are a direct consequence of the 8-methoxy substitution and provide a basis for understanding the solid-state behavior and potential for co-crystallization of the parent compound.

Structural Biology Crystallography Molecular Interactions

Application Scenarios for 8-Methoxyquinolin-2(1H)-one


Beta-2 Agonist Intermediate Synthesis

8-Methoxyquinolin-2(1H)-one is a key intermediate in the synthesis of procaterol, a β2-adrenergic agonist used in the treatment of asthma, and is also identified as Procaterol Impurity 15 . For pharmaceutical development and quality control laboratories, procuring high-purity 8-Methoxyquinolin-2(1H)-one is essential for synthesizing drug metabolites, characterizing related substances, and establishing analytical methods. Its exclusive O-alkylation reactivity ensures efficient and clean synthesis of downstream intermediates in this pathway.

Selective MAO-B Inhibitor Development

Based on its established IC50 of 17,000 nM for MAO-B and >5.8-fold selectivity over MAO-A , this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns aimed at developing new treatments for neurological disorders like Parkinson's disease. Its predictable reactivity and well-defined physicochemical properties (pKa 11.06) [1] make it a reliable building block for synthesizing focused libraries of analogs with optimized potency and selectivity.

Antimicrobial Agents via 4-Derivatization

The 8-methoxyquinolin-2(1H)-one core is a versatile scaffold for generating new antimicrobial compounds. Research on a 4-chloro derivative (4CMOQ) has demonstrated antimicrobial activity against bacterial strains such as *E. coli*, *S. aureus*, and *P. aeruginosa* . For industrial research teams, 8-Methoxyquinolin-2(1H)-one is a critical starting material for creating libraries of 4-substituted analogs to screen for improved antimicrobial potency and novel mechanisms of action, such as DNA gyrase inhibition.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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